Product packaging for Oxetane-3-carbonitrile(Cat. No.:CAS No. 1420800-16-3)

Oxetane-3-carbonitrile

Cat. No.: B1375781
CAS No.: 1420800-16-3
M. Wt: 83.09 g/mol
InChI Key: PXDVPPINZKNVNF-UHFFFAOYSA-N
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Description

Oxetane-3-carbonitrile (CAS 1420800-16-3) is a high-value chemical building block featuring a strained, polar oxetane ring and a reactive nitrile group. This unique structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . In drug discovery, the oxetane ring is widely used as a bioisostere to modulate the physicochemical properties of lead compounds. It can serve as a polar surrogate for a gem-dimethyl group or a carbonyl, often leading to improved metabolic stability, solubility, and bioavailability of drug candidates . The nitrile group provides a synthetic handle for further functionalization, allowing researchers to create diverse chemical libraries. Beyond medicinal chemistry, this compound is explored as a monomer or precursor in materials science for developing advanced polymers, resins, and energetic materials with specific mechanical and thermal properties . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Please refer to the Safety Datasheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO B1375781 Oxetane-3-carbonitrile CAS No. 1420800-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxetane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c5-1-4-2-6-3-4/h4H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDVPPINZKNVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856583
Record name Oxetane-3-carbonitrile
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Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420800-16-3
Record name 3-Oxetanecarbonitrile
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Record name Oxetane-3-carbonitrile
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Record name oxetane-3-carbonitrile
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Advanced Synthetic Methodologies for Oxetane 3 Carbonitrile and Its Derivatives

Strategies for Oxetane (B1205548) Ring Formation

The construction of the oxetane ring can be broadly categorized into methods that form the C-O bond via cyclization of an acyclic precursor and those that form the ring in a single step through cycloaddition.

Intramolecular cyclization is a cornerstone of oxetane synthesis, relying on the formation of a C-O bond in a suitably functionalized propane (B168953) backbone. The success of these reactions often depends on the careful choice of substrates, leaving groups, and reaction conditions to overcome the kinetic unfavorability of the 4-exo-tet cyclization pathway. nih.govnih.gov

One of the most fundamental and widely employed methods for constructing the oxetane ring is the intramolecular Williamson ether synthesis. nih.gov This reaction involves a nucleophilic attack by an alkoxide on an electrophilic carbon center positioned in a 1,3-relationship, leading to the displacement of a leaving group and subsequent ring closure. The general precursors are 1,3-halohydrins or their synthetic equivalents, which upon treatment with a base, cyclize to form the oxetane ring. youtube.comyoutube.com

The choice of base is critical and ranges from common alkali hydroxides to stronger bases like sodium hydride (NaH), depending on the substrate's reactivity. nih.gov This approach has been demonstrated in the kilogram-scale synthesis of key oxetane intermediates, highlighting its industrial relevance. nih.gov

A significant challenge in these syntheses is the potential for competing side reactions, such as Grob fragmentation. nih.gov However, modern advancements have introduced novel strategies that couple the Williamson etherification with other transformations. For instance, a method involving alcohol C-H functionalization utilizes a photoredox-catalyzed hydrogen atom transfer (HAT) to generate a radical intermediate, which then adds to a vinyl sulfonium (B1226848) salt. The resulting intermediate possesses the necessary 1,3-alkoxide and leaving group arrangement for an efficient in-situ SN2 cyclization to furnish the oxetane product. nih.gov

Table 1: Examples of Nucleophilic Substitution for Oxetane Synthesis

Precursor TypeTypical Base/ConditionsKey FeaturesReference
1,3-HalohydrinNaOH, KOH, NaHClassic, widely used method. nih.gov
1,3-Diol Derivative (e.g., mesylate, tosylate)NaH, KOtBuRequires activation of one hydroxyl group. nih.gov
Alcohol + Vinyl Sulfonium SaltPhotoredox catalyst, HAT agent, KOtBuModern method via C-H activation; avoids pre-functionalization. nih.gov

The synthesis of oxetane-3-carbonitrile specifically can be envisioned through the intramolecular cyclization of a precursor derived from a β-hydroxy nitrile. While not a distinctly named reaction, this pathway applies the principles of the Williamson ether synthesis to a substrate containing the requisite cyano group. The synthetic challenge lies in preparing the appropriate acyclic precursor, typically a 1-hydroxy-3-halopropane derivative bearing a nitrile group at the 3-position.

The synthesis of such a precursor could start from a suitable β-hydroxy nitrile (also known as a cyanohydrin), which can be formed from the addition of cyanide to an epoxide. Subsequent chemical manipulation would be required to convert the hydroxyl group at the 3-position into a good leaving group (e.g., tosylate, mesylate, or halide). Alternatively, a substrate like 1,3-dihalo-2-propanol could be selectively reacted with a cyanide salt before cyclization.

Once the precursor is obtained, treatment with a base induces the deprotonation of the primary alcohol, forming an alkoxide. This alkoxide then acts as the intramolecular nucleophile, attacking the carbon bearing both the nitrile and the leaving group to form the oxetane ring. The presence of the electron-withdrawing nitrile group can influence the reactivity of the electrophilic center.

While direct synthesis from β-hydroxy nitriles is not extensively documented as a standalone method, the functionalization of pre-formed oxetanes represents an alternative route. For example, the Strecker synthesis performed on oxetan-3-one, using trimethylsilyl (B98337) cyanide (TMSCN) and an amine, can yield 3-amino-3-cyano oxetane derivatives, which can be further modified. chemrxiv.org

Photochemical methods, particularly [2+2] cycloadditions, offer a powerful and atom-economical route to the oxetane core by forming both a C-C and a C-O bond in a single step. magtech.com.cn

The Paternò–Büchi reaction is the photochemical [2+2] cycloaddition between an electronically excited carbonyl compound and a ground-state alkene to produce an oxetane. organic-chemistry.orgnih.gov First reported by Paternò and Chieffi in 1909 and later structurally characterized by Büchi, this reaction has become a staple in synthetic organic chemistry for accessing the oxetane framework. slideshare.netillinois.edu

The reaction is initiated by the photoexcitation of the carbonyl compound to its singlet (S₁) or triplet (T₁) excited state. organic-chemistry.org The excited carbonyl then interacts with the alkene to form an exciplex, which proceeds through a 1,4-biradical intermediate before ring closure to the final oxetane product. nih.govrsc.org The reaction's viability depends on the nature of the carbonyl's excited state (n,π* or π,π), with n,π states generally being more reactive in this context. organic-chemistry.org

The scope of the Paternò-Büchi reaction is broad, accommodating a wide variety of aldehydes and ketones, as well as electron-rich alkenes such as enol ethers and furans. nih.govnih.gov Its application in synthetic schemes allows for the rapid construction of complex molecules where the oxetane ring is a key structural feature. slideshare.net

Table 2: Key Aspects of the Paternò–Büchi Reaction

AspectDescriptionReference
ReactantsCarbonyl Compound (aldehyde or ketone) + Alkene organic-chemistry.org
Energy SourceUV light (typically from a high-pressure mercury lamp) google.com
Key Intermediate1,4-Biradical (from triplet state); Exciplex nih.govrsc.org
ProductOxetane slideshare.net

The utility of the Paternò–Büchi reaction is significantly enhanced by its often-predictable selectivity. Both regioselectivity and stereoselectivity are governed by the stability of the intermediates and the electronic nature of the reactants. rsc.org

Regioselectivity: The regiochemical outcome is generally determined by the "most stable biradical rule". nih.gov When an excited triplet-state carbonyl reacts with an alkene, two possible 1,4-biradical intermediates can be formed. The reaction proceeds preferentially through the more stable radical. For example, in the reaction of an aromatic ketone with an unsymmetrical electron-rich alkene, the electrophilic oxygen of the excited carbonyl adds to the more nucleophilic (electron-rich) carbon of the alkene, forming a C-O bond first. This generates a biradical where the remaining radical is stabilized by the substituents, thus dictating the final connectivity of the oxetane ring. cambridgescholars.comresearchgate.netscispace.com

Stereoselectivity: The stereochemical outcome depends heavily on whether the reaction proceeds through a singlet or triplet excited state.

Singlet State Reactions: Reactions involving an excited singlet state are often concerted or "quasi-concerted" and tend to be stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. cambridgescholars.com

Triplet State Reactions: Reactions proceeding via a triplet biradical intermediate are stepwise. This intermediate has a longer lifetime, which allows for bond rotation to occur before the final ring closure (intersystem crossing to the singlet state followed by C-C bond formation). Consequently, the initial stereochemistry of the alkene may be lost, leading to a mixture of stereoisomers. nih.gov

Despite the potential for isomerization in triplet pathways, high diastereoselectivity can often be achieved. The formation of exo versus endo products is influenced by steric interactions and stabilizing electronic effects (e.g., orbital overlap) in the biradical intermediate. researchgate.netphotobiology.com Furthermore, chiral auxiliaries or the presence of directing groups, such as a hydroxyl group that can form a hydrogen bond with the carbonyl, can exert significant stereocontrol, leading to high diastereomeric excess. nih.govresearchgate.net

Homologation and Chain Elongation Strategies from Oxetan-3-one

The synthesis of this compound and its derivatives from the readily available precursor, oxetan-3-one, requires the addition of a single carbon atom, a process known as homologation. However, classical homologation methods often prove challenging due to the inherent ring strain of the oxetane moiety, which makes it susceptible to ring-opening under harsh acidic, basic, or oxidative conditions. Consequently, milder, more specialized strategies have been developed to achieve this transformation efficiently.

One prominent strategy is the Strecker synthesis , which facilitates the introduction of both a nitrile and an amino group at the 3-position of the oxetane ring. This one-pot reaction typically involves treating oxetan-3-one with a cyanide source, such as trimethylsilyl cyanide (TMSCN), and an amine. This approach directly yields 3-amino-3-carbonitrile oxetane derivatives, effectively elongating the carbon chain and installing the desired nitrile functionality.

Alternative mild homologation sequences have also been developed to circumvent the limitations of classical methods. These multi-step procedures may involve:

Wittig-type reactions or Horner-Wadsworth-Emmons reactions on oxetan-3-one to introduce an exocyclic double bond, which can then be further functionalized. For instance, reaction with a phosphonate (B1237965) ylide can generate an α,β-unsaturated ester.

Subsequent chemical transformations, such as Michael addition or dihydroxylation, on the resulting alkene to introduce the necessary functional handles for conversion to a nitrile.

A sequence involving a Tsuji hydrogenolysis, osmium-free dihydroxylation, and oxidative cleavage has been reported as a mild route to oxetane-3-carboxaldehyde, a direct precursor that can be converted to this compound via standard methods like dehydration of the corresponding oxime.

These tailored approaches are crucial for preserving the strained four-membered ring while successfully achieving the desired chain elongation.

Functional Group Interconversions on the this compound Scaffold

Once synthesized, the this compound scaffold serves as a versatile platform for further molecular elaboration. The reactivity of both the nitrile group and the oxetane ring can be exploited to generate a diverse library of substituted oxetanes.

Transformations of the Nitrile Moiety

The nitrile group is a rich chemical handle that can be converted into several other important functional groups, providing access to key structural motifs for medicinal chemistry.

The reduction of the nitrile group in this compound provides a direct route to 3-(aminomethyl)oxetanes, which are valuable building blocks. This transformation is typically achieved using powerful reducing agents.

Commonly employed reagents for nitrile reduction include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The reaction with LiAlH₄ is generally performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the primary amine. Catalytic hydrogenation involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel, often at elevated temperature and pressure.

However, the choice of reducing conditions must be carefully optimized to avoid the undesired ring-opening of the strained oxetane core. Milder or more specialized reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have been shown to be effective for reducing a variety of nitriles to primary amines and may offer advantages in preserving the integrity of the oxetane ring.

Table 1: Representative Conditions for Nitrile Reduction
ReagentSolventGeneral ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THFReaction followed by aqueous workupPrimary Amine
H₂ / Palladium CatalystEthanol or MethanolElevated temperature and pressurePrimary Amine
Diisopropylaminoborane / cat. LiBH₄Tetrahydrofuran (THF)Ambient or reflux temperaturesPrimary Amine

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. This transformation is a fundamental functional group interconversion in organic synthesis.

Hydrolysis can be catalyzed by either acid or base. Heating the nitrile under reflux with an aqueous acid, such as hydrochloric acid, typically leads directly to the carboxylic acid and the corresponding ammonium (B1175870) salt. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed under the harsh conditions.

Conversely, basic hydrolysis, achieved by heating with an aqueous solution of a base like sodium hydroxide, initially forms the salt of the carboxylic acid (a carboxylate) and ammonia. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid.

For the this compound scaffold, basic hydrolysis has been noted as a particularly efficient and scalable method, as it avoids the undesirable side reaction of ring-opening that can occur under acidic conditions. By carefully controlling the reaction conditions, it is possible to halt the hydrolysis at the intermediate amide stage.

Table 2: Conditions for Nitrile Hydrolysis
ConditionsIntermediate ProductFinal ProductNotes
Aqueous Acid (e.g., HCl), HeatAmideCarboxylic AcidRisk of oxetane ring-opening
Aqueous Base (e.g., NaOH), HeatAmideCarboxylate SaltPreferred for oxetanes; acidification needed for free acid
Milder Controlled ConditionsAmideAmideRequires careful control to prevent over-hydrolysis

The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular complexity, typically by combining a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. The nitrile moiety of this compound does not directly participate as one of the four primary components in the classical Ugi reaction mechanism.

However, derivatives of this compound are excellent candidates for this reaction. For example:

The primary amine , synthesized via the reduction of this compound (as described in 2.2.1.1), can serve as the amine component in the Ugi reaction.

An aldehyde or ketone derived from the oxetane scaffold can act as the carbonyl component. For instance, hydrolysis of the nitrile to a carboxylic acid, followed by reduction, could yield an alcohol that can be oxidized to the corresponding aldehyde.

Therefore, while this compound itself is not a direct substrate, its synthetic derivatives provide a gateway to incorporating the oxetane motif into complex, peptide-like molecules through powerful multicomponent strategies like the Ugi reaction.

Derivatization at the Oxetane Ring Positions

Direct functionalization of the C-H bonds of the oxetane ring in this compound is synthetically challenging. The inherent strain of the four-membered ring makes it prone to ring-opening reactions under many conditions that would typically be used for C-H activation or other derivatizations.

Consequently, the predominant strategies for accessing this compound derivatives with substitution on the ring involve two main approaches:

Functionalization of a Precursor : The most common method is to introduce the desired substituents onto the oxetane ring at an earlier stage of the synthesis, typically by using a substituted oxetan-3-one as the starting material. A wide variety of synthetic methods exist for preparing substituted oxetan-3-ones, which can then undergo homologation to the corresponding substituted oxetane-3-carbonitriles.

De Novo Ring Synthesis : Building the substituted oxetane ring from appropriately functionalized acyclic precursors is another key strategy. Methods such as intramolecular Williamson ether synthesis from a substituted 1,3-diol allow for precise control over the substitution pattern of the final oxetane ring.

These precursor-based and de novo synthesis approaches are generally preferred over attempting to directly modify the C-H bonds of the pre-formed this compound scaffold, thereby ensuring the stability and integrity of the strained heterocyclic core.

Nucleophilic Additions to Oxetan-3-one and its Derivatives

Nucleophilic addition to the carbonyl group of oxetan-3-one is a primary strategy for introducing the carbonitrile moiety and other functional groups. The enhanced reactivity of the keto group in the strained four-membered ring facilitates these transformations. nih.gov

One of the most direct methods for the synthesis of this compound precursors is the Strecker synthesis . This reaction involves the treatment of oxetan-3-one with a cyanide source, such as trimethylsilyl cyanide (TMSCN), and an amine. chemrxiv.org This process yields α-amino-nitriles, which are valuable derivatives in their own right and can be further transformed. chemrxiv.org The reaction demonstrates the tolerance of the oxetane ring to the conditions required for nitrile introduction. chemrxiv.org

Other nucleophilic additions to oxetan-3-one provide access to a wide array of derivatives. For instance, Grignard reactions allow for the introduction of various alkyl and aryl groups, leading to tertiary alcohols that can be further functionalized. chemrxiv.org Similarly, additions of organometallic reagents to sulfinimine derivatives of oxetan-3-one have been demonstrated for the preparation of 3-aminooxetanes. acs.org These addition reactions underscore the utility of oxetan-3-one as a versatile electrophile for constructing diverse molecular scaffolds. chemrxiv.orgbeilstein-journals.org

Table 1: Examples of Nucleophilic Additions to Oxetan-3-one
Reaction TypeReagentsProduct TypeReference
Strecker SynthesisTMSCN, Dialkylamine3-cyano-3-amino oxetane derivatives chemrxiv.org
Henry SynthesisNitromethane, Base3-hydroxy-3-(nitromethyl)oxetane chemrxiv.org
Grignard ReactionR-MgX3-alkyl/aryl-3-hydroxyoxetane chemrxiv.org
Addition to SulfinimineOrganometallic reagents, tert-Butylsulfinimine3-functionalized 3-aminooxetanes acs.org
Alkylation and Acylation Reactions

Alkylation and acylation reactions are essential for the further diversification of this compound derivatives, particularly those containing hydroxyl or amino functional groups. These reactions are typically performed under conditions that preserve the integrity of the strained oxetane ring. chemrxiv.org

For derivatives containing a hydroxyl group, such as those obtained from Grignard reactions with oxetan-3-one, Williamson ether synthesis can be employed. chemrxiv.org This involves deprotonation with a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) followed by reaction with an alkyl halide to form the corresponding ether. chemrxiv.org Mesylation of the hydroxyl group using mesyl chloride (MsCl) and a non-nucleophilic base like triethylamine (B128534) (Et3N) is another common transformation, converting the alcohol into a good leaving group for subsequent nucleophilic substitution reactions. chemrxiv.org

Acylation of amino or hydroxyl groups on the oxetane scaffold is also a well-established functionalization technique. These reactions provide access to a range of amides and esters, further expanding the chemical diversity of the oxetane library. chemrxiv.orgrsc.org The stability of the oxetane core under a variety of alkylating and acylating conditions has been systematically studied, confirming the feasibility of these transformations. chemrxiv.orgrsc.org

C-C, C=C, and C≡C Bond Formation Strategies

Creating new carbon-carbon bonds is fundamental to building molecular complexity. organic-chemistry.orgsigmaaldrich.com For oxetane derivatives, several strategies have been developed, often starting from oxetan-3-one.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for C=C bond formation, transforming oxetan-3-one into α,β-unsaturated ester derivatives. chemrxiv.orgnih.gov These products serve as Michael acceptors, enabling further functionalization through conjugate additions. beilstein-journals.org This olefination strategy opens pathways to a variety of 3-substituted oxetanes that would be difficult to access directly. chemrxiv.org

Lewis acid-catalyzed ring-opening of oxetanes with soft carbon nucleophiles, such as silyl (B83357) ketene (B1206846) acetals, has been developed for efficient C-C bond formation. nih.gov While this involves ring opening, it highlights an alternative strategy for incorporating the oxetane-derived backbone into larger molecules. nih.gov Additionally, Suzuki-Miyaura coupling has been successfully applied to halogenated oxetane derivatives, allowing for the formation of biaryl structures while preserving the four-membered ring. magtech.com.cn

Table 2: C-C Bond Formation Strategies for Oxetane Derivatives
Reaction TypeStarting MaterialKey ReagentsProduct FeatureReference
Horner-Wadsworth-EmmonsOxetan-3-onePhosphonate ylidesC=C double bond (α,β-unsaturated ester) chemrxiv.orgnih.gov
Corey-Chaykovsky CyclopropanationOxetane-based acrylateTrimethylsulfoxonium ylideSpirocyclic cyclopropane chemrxiv.org
Suzuki-Miyaura CouplingHalogenated oxetaneBoronic acids, Pd catalystBiaryl structure magtech.com.cnrsc.org
Michael Additionα,β-Unsaturated oxetane esterNucleophilesC-C bond formation at β-position beilstein-journals.org
Oxidation and Reduction Protocols

The selective oxidation and reduction of functional groups attached to the oxetane ring are critical for synthesizing a broad range of derivatives, including those related to this compound. Care must be taken to employ conditions that are tolerated by the strained ether.

The oxidation of primary alcohols, such as 3-(hydroxymethyl)oxetane, to the corresponding oxetane-3-carboxaldehyde can be achieved using reagents like pyridinium (B92312) dichromate (PDC) or Dess-Martin periodinane (DMP). chemrxiv.orgresearchgate.net This aldehyde is a valuable intermediate for further C-C bond-forming reactions. researchgate.net More robust oxidation, for instance using potassium permanganate (B83412) (KMnO4), has been shown to convert α-alkyl-substituted alcohols to the corresponding carboxylic acids without decomposition of the oxetane ring. chemrxiv.org

Reduction protocols must also be chosen carefully. The C=C double bond in side chains, such as those introduced via the HWE reaction, can be readily reduced by catalytic hydrogenation. chemrxiv.org The reduction of carbonyl groups, esters, and amides adjacent to the oxetane core has been optimized, often requiring lower temperatures to maintain selectivity and avoid byproduct formation. chemrxiv.org These transformations demonstrate that a wide range of standard functional group interconversions are compatible with the oxetane motif. chemrxiv.orgrsc.org

Stereoselective and Regioselective Synthetic Approaches for this compound

The synthesis of chiral, non-racemic oxetane derivatives is of significant importance, as stereochemistry plays a crucial role in biological activity. Stereoselective approaches to the oxetane core often involve either the construction of the ring in a controlled manner or the derivatization of a prochiral center on a pre-formed ring.

Enantioselective synthesis of oxetanes can be achieved through methods like the Paternò-Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene. nih.govbeilstein-journals.org The use of chiral catalysts, such as a hydrogen-bonding chiral iridium photocatalyst, can control the stereochemical outcome of the reaction, delivering oxetane products with excellent enantiomeric excess. nih.gov Another strategy involves the stereocontrolled synthesis of 2,4-substituted oxetanes from 1,3-diols, where the stereochemistry of the diol dictates the final stereochemistry of the oxetane product. acs.org

For derivatives of this compound, stereoselectivity would be introduced by the controlled addition of nucleophiles to a prochiral face of a 2- or 4-substituted oxetan-3-one. Asymmetric synthesis of 2-substituted oxetan-3-ones has been accomplished via metalated SAMP/RAMP hydrazones, allowing for the introduction of various electrophiles with high enantioselectivity. researchgate.net

Regioselectivity is primarily a concern in reactions that could potentially lead to the opening of the strained ring. Synthetic strategies are therefore designed to be "oxetane-tolerant," favoring functional group manipulation over ring cleavage. chemrxiv.org For example, in the reaction of epoxides to form the oxetane ring, the regioselective opening of the epoxide is a key step. acs.orgnih.gov The careful choice of reagents and conditions ensures that reactions proceed at the desired functional group without compromising the integrity of the oxetane core. chemrxiv.org

Scalable Synthesis and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to large-scale production presents a unique set of challenges, particularly for strained ring systems like oxetanes. acs.org However, the increasing demand for oxetane-containing building blocks in drug discovery has driven the development of scalable and optimized synthetic protocols. chemrxiv.orgrsc.orgchemrxiv.org

Many synthetic routes to 3,3-disubstituted oxetanes, which would include precursors to this compound, have been successfully scaled up to multigram and even kilogram quantities. chemrxiv.orgrsc.org The key to this success lies in the optimization of reaction conditions to ensure both high yield and purity while preventing ring-opening side reactions. chemrxiv.org For instance, the use of basic or neutral conditions for transformations like hydrolysis and esterification is often preferred to avoid acid-catalyzed decomposition. chemrxiv.org

Process optimization often involves minimizing the number of purification steps, using readily available starting materials like oxetan-3-one, and developing "telescoped" procedures where intermediates are not isolated. researchgate.net A four-pot telescoped procedure to prepare oxetane-3-carboxaldehyde and methyl oxetane-3-carboxylate has been developed, showcasing an efficient and scalable approach. researchgate.net The development of robust, practical, and modular methods is essential for making oxetane-based bioisosteres, including nitrile derivatives, widely accessible for drug development programs. nih.gov

Addressing Challenges in Multi-step Synthesis

Multi-step synthesis involving oxetanes requires careful planning to navigate the potential instability of the four-membered ring. acs.orgd-nb.info The primary challenge is the propensity of the oxetane ring to undergo cleavage under acidic conditions. chemrxiv.orgacs.org This sensitivity limits the scope of applicable reactions and necessitates the careful selection of reagents, catalysts, and workup procedures. chemrxiv.org

Key Challenges and Solutions:

Acid Sensitivity: The oxetane ring is prone to opening when treated with strong acids. chemrxiv.org

Solution: Employing basic or neutral reaction conditions whenever possible. For example, ester hydrolysis is performed using bases to prevent ring cleavage. chemrxiv.org Acidic workups must be avoided or carefully controlled. chemrxiv.org

Thermal Instability: High reaction temperatures can sometimes lead to decomposition. acs.org

Solution: Optimizing reactions to proceed at lower temperatures. This is particularly important for reductions and other energetic transformations. chemrxiv.org

Reagent Compatibility: Certain powerful nucleophiles or reagents can lead to undesired ring-opening or rearrangement reactions. chemrxiv.org

Solution: A systematic study of the oxetane core's tolerance to a wide range of reaction conditions helps in selecting compatible reagents. chemrxiv.orgrsc.org For example, mild homologation sequences have been developed for oxetan-3-one to avoid harsh oxidative or basic conditions. researchgate.net

Solvent Switching in Flow Chemistry: In continuous multi-step synthesis, changing solvents between steps can be a major hurdle. d-nb.info

Solution: Designing synthetic sequences that utilize compatible solvent systems across multiple steps or incorporating inline purification and solvent exchange modules. d-nb.info

By understanding these limitations and developing optimized, oxetane-tolerant protocols, the challenges of multi-step synthesis can be effectively addressed, enabling the efficient production of complex molecules like this compound and its derivatives. chemrxiv.orgacs.org

Mechanistic Investigations of Oxetane 3 Carbonitrile Reactivity

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The reactivity of the oxetane ring in oxetane-3-carbonitrile is dominated by cleavage of the carbon-oxygen bonds, driven by the release of ring strain, which is approximately 106 kJ/mol. researchgate.net These ring-opening reactions can be initiated by acids, bases, or nucleophiles, with each method proceeding through distinct mechanistic pathways. Generally, activation by a Lewis or Brønsted acid is required to facilitate the cleavage of the oxetane ring, as it is less reactive than the analogous three-membered oxirane (epoxide) ring. researchgate.net

Acid-Catalyzed Ring Opening Mechanisms

Under acidic conditions, the ring-opening of 3-substituted oxetanes is a well-established process. The reaction is initiated by the protonation of the oxetane oxygen atom by a Brønsted acid or coordination to a Lewis acid. researchgate.netillinois.edu This activation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack.

The mechanism can proceed through either an SN1 or SN2 pathway, depending on the stability of the potential carbocation intermediate. For a 3-substituted oxetane like this compound, the formation of a tertiary carbocation at the C3 position is unlikely due to the electron-withdrawing nature of the nitrile group. Therefore, the reaction is more likely to proceed via an SN2 mechanism, where a nucleophile attacks one of the methylene (B1212753) (C2 or C4) carbons.

However, in cases where a stable carbocation can be formed, such as with 3-aryl-substituted oxetan-3-ols, the reaction can proceed through an SN1 pathway. nih.gov The process involves the formation of an oxetane carbocation, which is then trapped by a nucleophile. nih.gov Subsequent intramolecular ring-opening of the protonated oxetane intermediate leads to the final product. nih.gov This acid-catalyzed intramolecular cyclization has been utilized in the synthesis of various heterocyclic systems. nih.gov Strong acids are typically required for these transformations. researchgate.netnih.gov

Nucleophile-Induced Ring Opening Reactions

The reaction of nucleophiles with the oxetane ring is a cornerstone of its synthetic utility, providing access to highly functionalized, chiral building blocks. rsc.org These reactions often require Lewis acid catalysis to activate the oxetane ring. acs.org The nucleophilic attack generally occurs at the less sterically hindered carbon atom (C2 or C4) in an SN2 fashion. researchgate.net

The ring-opening of oxetanes with nitrogen nucleophiles, known as aminolysis, typically yields 1,3-amino alcohols. However, reacting amines with oxetanes can be challenging and often requires catalytic activation. utexas.edu Lewis acids such as magnesium bromide (MgBr₂) and lanthanide triflates (Ln(OTf)₃) have been shown to be effective promoters for these reactions. researchgate.netutexas.edu For instance, the regioselective aminolysis of oxetanes with various aliphatic and aromatic amines proceeds efficiently in the presence of MgBr₂ under solvent-free conditions. researchgate.net

In addition to intermolecular reactions, intramolecular ring-opening by nitrogen nucleophiles is a powerful strategy for synthesizing nitrogen-containing heterocycles. Lewis acids like In(OTf)₃ and Sc(OTf)₃ have been shown to catalyze the intramolecular cyclization of 3-amido oxetanes to form 2-oxazolines under mild conditions. nih.gov

Nitrogen NucleophileCatalyst/ConditionsProduct TypeReference
Aromatic/Aliphatic AminesMgBr₂·OEt₂, Solvent-free, rt1,3-Amino alcohol researchgate.net
Anilines (intramolecular)Chiral Phosphoric Acid1,2,3,4-Tetrahydroisoquinoline acs.org
3-Amido group (intramolecular)In(OTf)₃, Toluene, rt2-Oxazoline nih.gov
AminesLn(OTf)₃ (e.g., Yb, Nd, Gd), rt1,3-Amino alcohol utexas.edu

Oxygen-containing nucleophiles, such as alcohols and peroxides, readily participate in the ring-opening of oxetanes, typically under acidic catalysis. The reaction of 3-aryloxetan-3-ols with 1,2-diols, catalyzed by the Brønsted acid Tf₂NH, leads to the formation of 1,4-dioxanes. nih.gov This reaction proceeds through the formation of an oxetane carbocation, which is trapped by the diol, followed by an intramolecular ring-opening of the oxetane. nih.gov

The regioselective Lewis acid-catalyzed ring-opening of enantioenriched oxetanes with hydrogen peroxide (H₂O₂) has been used to afford enantiomerically enriched 1,3-hydroperoxy alcohols. acs.org While common Lewis acids like MgCl₂, ZnCl₂, and BF₃·OEt₂ were found to be ineffective, catalysts such as Yb(OTf)₃ and Sc(OTf)₃ provided the ring-opened product in moderate yields. researchgate.net

Oxygen NucleophileCatalyst/ConditionsProduct TypeReference
1,2-DiolsTf₂NH1,4-Dioxane nih.gov
Hydrogen Peroxide (H₂O₂)Yb(OTf)₃ or Sc(OTf)₃1,3-Hydroperoxy alcohol researchgate.netacs.org
Alcohols (general)Acidic Conditions3-Alkoxy-1-propanol magtech.com.cn

Sulfur-based nucleophiles are highly effective for the ring-opening of oxetanes due to the high nucleophilicity of sulfur. msu.edu Thiolate conjugate bases, which are easily formed, are excellent nucleophiles in SN2 reactions. msu.edu The ring-opening of oxetanes with lithium mercaptides requires a catalyst like BF₃·OEt₂ to proceed effectively. researchgate.net

More complex sulfur nucleophiles have also been employed. Sun and coworkers reported the catalytic enantioselective ring-opening of 3-substituted oxetanes using 2-mercaptobenzothiazoles in the presence of a chiral phosphoric acid catalyst, generating products with tertiary or quaternary chiral centers in excellent enantioselectivities. acs.org Additionally, a rhenium(V)-oxo complex has been shown to catalyze the reaction of oxetanes with thiols to furnish hydroxyl-substituted thioethers in a highly regioselective manner. researchgate.net

Sulfur NucleophileCatalyst/ConditionsProduct TypeReference
Lithium MercaptidesBF₃·OEt₂, THF, -78 °C3-Thio-1-propanol researchgate.net
2-MercaptobenzothiazolesChiral Phosphoric Acid, rtChiral Thioether researchgate.netacs.org
ThiolsRhenium(V)-oxo complex, DCMHydroxyl-substituted thioether researchgate.net
Thiols (on 3-aryloxetan-3-ols)Lithium catalysisOxetane sulfide (B99878) (no ring-opening) beilstein-journals.orgnih.gov
Reactivity with Carbon-Containing Nucleophiles

While the reaction of oxetanes with heteroatom nucleophiles is well-documented, their reactions with carbon-based nucleophiles are less common but synthetically valuable. researchgate.netresearchgate.net For 3-substituted oxetanes like this compound, nucleophilic attack typically occurs at the less sterically hindered C2 or C4 positions, leading to ring-opening.

Organometallic reagents such as Grignard and organolithium compounds are potent carbon nucleophiles capable of reacting with strained ether rings. The first asymmetric synthesis involving oxetane desymmetrization utilized organolithium reagents to open 3-phenyloxetane (B185876) in the presence of chiral ethers. beilstein-journals.org Similarly, oxetane-3-carboxylates have been shown to react with Grignard reagents like methylmagnesium bromide. chemrxiv.org This suggests that this compound would likely undergo ring-opening upon treatment with such strong carbon nucleophiles.

Another potential pathway involves the reactivity of the nitrile group itself. Grignard and organolithium reagents are known to add to the carbon-nitrogen triple bond of nitriles to form, after hydrolysis, ketones. masterorganicchemistry.comchemistrysteps.com This reaction proceeds via an intermediate imine, which is generally stable to a second nucleophilic addition. chemistrysteps.com Therefore, depending on the reaction conditions, a competition between ring-opening and addition to the nitrile could be observed.

Furthermore, the alpha-proton at the C3 position of this compound is acidic (typical pKa for nitriles is ~25) and can be removed by a strong base like lithium diisopropylamide (LDA) to form a nitrile-stabilized carbanion (a nitrile enolate). youtube.com This enolate is a carbon nucleophile that can subsequently react with various electrophiles, such as aldehydes or alkyl halides, allowing for functionalization at the C3 position while retaining the oxetane ring. youtube.com

A key precursor, oxetan-3-one, can be transformed into 3-cyano-3-dibenzylamino oxetane through the Strecker synthesis, which utilizes trimethylsilyl (B98337) cyanide as the cyanide source. chemrxiv.org This demonstrates a method for introducing the cyano group via a carbon nucleophile addition to a related substrate.

Nucleophile TypePotential Reaction Pathway with this compoundExpected Product TypeReference
Organolithium Reagents (e.g., n-BuLi)Nucleophilic ring-opening at C2/C4γ-hydroxynitriles beilstein-journals.org
Grignard Reagents (e.g., MeMgBr)Nucleophilic ring-opening at C2/C4 or Addition to nitrileγ-hydroxynitriles or 3-acyl oxetanes (after hydrolysis) chemrxiv.orgmasterorganicchemistry.com
Nitrile Enolate (formed by deprotonation at C3)Reaction with an external electrophile (e.g., R-X)3-alkyl-3-cyanooxetanes youtube.com

Factors Influencing Ring-Opening Selectivity and Rate

The rate and regioselectivity of nucleophilic ring-opening reactions of unsymmetrically substituted oxetanes are governed by a balance of steric and electronic factors. magtech.com.cnresearchgate.net The significant ring strain of about 25.5 kcal/mol is the primary thermodynamic driving force for these reactions. beilstein-journals.orgnih.gov

Steric Effects: In reactions with strong, hard nucleophiles under neutral or basic conditions, the attack predominantly occurs at the least sterically hindered carbon atom adjacent to the oxygen (C2 or C4). magtech.com.cn This is a classic SN2-type mechanism where the transition state energy is minimized by avoiding steric clash between the incoming nucleophile and the substituents on the oxetane ring. For this compound, the C2 and C4 positions are sterically equivalent, so a mixture of products resulting from attack at either position would be expected unless other factors come into play.

Electronic Effects: The presence of the electron-withdrawing nitrile group at the C3 position influences the electron density of the ring. Under acidic conditions (using Brønsted or Lewis acids), the oxetane oxygen is protonated or coordinated, which activates the ring for opening by weaker nucleophiles. magtech.com.cn This activation can lead to a transition state with significant carbocationic character. In such cases, the nucleophile may preferentially attack the carbon atom that can better stabilize a positive charge. researchgate.net While the nitrile group is destabilizing for an adjacent carbocation, its influence on the more distant C2 and C4 positions would be more subtle.

Reaction Rate: The kinetics of ring-opening are influenced by several factors. The inherent ring strain makes the process thermodynamically favorable. acs.org However, the formation of four-membered rings via intramolecular cyclization is kinetically slower compared to three, five, or six-membered analogues, implying a significant activation barrier for the reverse reaction. acs.org The rate of the forward (ring-opening) reaction is dependent on the nucleophilicity of the attacking species and the degree of activation of the oxetane ring. Strong nucleophiles and acid catalysis generally lead to faster reaction rates. The introduction of substituents on the oxetane ring can also alter the ring's puckering, which may in turn affect reactivity. illinois.edu

FactorInfluence on Selectivity and RateReference
Ring Strain (~25.5 kcal/mol)Provides the primary thermodynamic driving force for ring-opening. beilstein-journals.orgacs.orgnih.gov
Steric HindranceDirects strong nucleophiles to attack the less substituted C2/C4 positions (SN2-like). magtech.com.cn
Electronic Effects (C3-CN group)Electron-withdrawing nature influences ring polarization and stability of intermediates. magtech.com.cnresearchgate.net
Acid Catalysis (Lewis/Brønsted)Activates the ring, increases reaction rate, and can change regioselectivity by promoting an SN1-like mechanism. magtech.com.cn
Nucleophile StrengthStronger nucleophiles lead to faster reaction rates. researchgate.net

Radical Reactivity of this compound Derivatives

Beyond ionic pathways, oxetanes can participate in radical reactions. The generation of a radical center on the strained four-membered ring can lead to unique transformations, including functionalization of the ring or ring-opening.

Generation of Oxetane Radicals

Generating a radical at the C3 position of an oxetane requires a precursor functional group, as it must compete with the potentially more favorable hydrogen atom transfer (HAT) processes at the C2 position, which would form a more stable heteroatom-adjacent radical. acs.orgresearchgate.net

A highly effective method for generating radicals at the C3 position is through the visible-light-mediated photoredox-catalyzed decarboxylation of oxetane-3-carboxylic acids. acs.org For instance, 3-aryl-3-carboxylic acid oxetanes serve as excellent precursors for tertiary benzylic radicals upon single-electron oxidation and subsequent loss of CO₂. acs.orgresearchgate.net This strategy could be extended to derivatives of this compound, where a carboxylic acid or another suitable radical precursor is also present at the C3 position.

Other methods for generating oxetane radicals include:

Decarbonylation: 3-methyloxetane (B1582186) radicals have been generated using UV light. acs.orgresearchgate.net

Minisci Reactions: Visible light conditions have been developed for Minisci-type reactions involving oxetanes. acs.orgresearchgate.net

Cobalt Catalysis: Vitamin B12-assisted catalysis can generate C-centered alkyl radicals from oxetanes via a ring-opening mechanism that functionalizes the C2 position. researchgate.net This process involves the formation of a Co(III)-alkyl intermediate whose Co-C bond is cleaved homolytically by visible light. acs.org

These methods highlight that with a suitable precursor, a radical can be effectively generated at the C3 position of the oxetane ring, enabling further C-C bond formation while preserving the strained ring. acs.org

Radical-Polar Crossover Reactions

Radical-polar crossover (RPC) describes a class of reactions where a radical intermediate is converted into an ionic intermediate (or vice-versa) through a single-electron transfer event. nih.govthieme-connect.de This strategy allows for the combination of radical and ionic reaction steps within a single transformation.

An oxetane radical generated at the C3 position can participate in an RPC pathway. For example, a C3-centered radical, formed via one of the methods described above, could be oxidized by an excited-state photocatalyst to form a C3-carbocation. acs.orgnih.gov This polar intermediate would be highly reactive and could be trapped by a wide range of nucleophiles, leading to 3,3-disubstituted oxetane products. This process is considered a net-neutral RPC because the photocatalyst facilitates both the initial radical generation and the subsequent single-electron transfer without the need for external stoichiometric oxidants or reductants. nih.gov

Benzylic radicals, in particular, are known to be susceptible to oxidation, leading to stabilized carbocations via such radical-polar crossover pathways. acs.org Therefore, a derivative like 3-aryl-3-cyanooxetane would be an excellent candidate for this type of reactivity, where the initially formed radical is rapidly converted to a cation that can undergo further synthetic transformations.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Detailed kinetic and thermodynamic data specifically for reactions of this compound are not widely available in the surveyed literature. However, the thermodynamic driving force for its reactions is well-understood and general kinetic principles can be inferred from studies on related oxetane systems.

The principal thermodynamic factor governing the reactivity of this compound is the substantial ring strain energy of the four-membered ring, which is approximately 106 kJ/mol (25.5 kcal/mol). beilstein-journals.orgacs.orgnih.gov Any reaction that results in the opening of this ring is highly exothermic due to the release of this strain, making such processes thermodynamically favorable.

Kinetic studies on oxetane systems have been performed, providing insight into reaction mechanisms and rates. For example, the photochemical kinetic resolution of chiral spirocyclic oxetanes has been investigated. acs.org In this study, the decomposition of the minor enantiomer was analyzed, revealing that the photocycloreversion (a retro-Paternò–Büchi reaction) proceeds through different pathways depending on the conditions. In the absence of a sensitizer, cleavage occurs from the first excited singlet state (S1) via C-O bond scission. acs.org In the presence of a sensitizer, the first excited triplet state (T1) is populated, leading to cleavage via C-C bond scission. acs.org Quantum chemical calculations showed that the ring-opening on the T1 and S1 potential energy surfaces can be barrierless. acs.org While this study does not involve this compound, it exemplifies the detailed kinetic and mechanistic analysis that can be applied to understand the reactivity of strained oxetane rings.

Applications of Oxetane 3 Carbonitrile in Medicinal Chemistry and Drug Discovery Research

Oxetane-3-carbonitrile as a Bioisostere in Drug Design

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tool in lead optimization. The oxetane (B1205548) ring, particularly when substituted at the 3-position, has been validated as a bioisosteric replacement for common chemical moieties, offering a unique combination of polarity, three-dimensionality, and metabolic stability. nih.govresearchgate.netacs.org While much of the foundational research focuses on 3,3-disubstituted oxetanes, the principles can be extended to understand the potential roles of this compound, often as part of a 3,3-disubstituted system. nih.govchemrxiv.org

The oxetane motif is recognized as a non-classical bioisostere of the carbonyl group. nih.govnih.govnih.gov This is attributed to the similar spatial arrangement of the oxetane oxygen's lone-pair electrons, which allows it to act as a hydrogen bond acceptor in a manner comparable to a carbonyl oxygen. acs.orgnih.gov The replacement of a carbonyl group with a 3,3-disubstituted oxetane, where one substituent is a nitrile, can offer several advantages. Such an exchange can circumvent metabolic liabilities associated with ketones, such as enzymatic reduction, while improving chemical stability. nih.govu-tokyo.ac.jp

Moreover, the tetrahedral geometry of the C3-carbon in the oxetane ring introduces greater three-dimensionality compared to the planar nature of a carbonyl group, which can lead to improved target engagement and selectivity. nih.govacs.org While direct applications of monosubstituted this compound as a carbonyl isostere are not extensively documented, its incorporation into a 3,3-disubstituted pattern (e.g., 3-alkyl-3-cyano-oxetane) serves as a viable strategy to emulate the steric and electronic properties of a ketone. chemrxiv.org

Table 1: Comparative Properties of Carbonyl vs. Oxetane Bioisosteres This table illustrates the general principles of replacing a carbonyl group with an oxetane, as specific comparative data for this compound was not available.

Feature Carbonyl Group (e.g., Ketone) 3,3-Disubstituted Oxetane Key Advantages of Oxetane Replacement
Geometry Trigonal Planar Tetrahedral (sp³) Increased three-dimensionality (sp³ character)
H-Bonding Strong Acceptor Strong Acceptor Maintains key interactions with biological targets
Metabolic Stability Susceptible to reduction by carbonyl reductases Generally more stable; resistant to reduction Improved metabolic profile and half-life

| Chemical Stability | Can be susceptible to nucleophilic attack | Generally stable, especially 3,3-disubstituted variants | Enhanced chemical robustness |

The gem-dimethyl group is frequently used in medicinal chemistry to block sites of metabolic oxidation and to provide steric bulk, thereby influencing conformation and improving binding affinity. However, this moiety significantly increases the lipophilicity of a compound, which can negatively affect solubility and other pharmacokinetic properties. acs.orgchemrxiv.org

Pioneering studies have established 3,3-disubstituted oxetanes as effective surrogates for the gem-dimethyl group. nih.govacs.orgacs.org This substitution provides the necessary steric hindrance to shield adjacent positions from metabolic attack but does so without the associated increase in lipophilicity, owing to the polar nature of the ether oxygen. nih.govacs.org Incorporating a nitrile at the 3-position alongside another substituent would further enhance this effect. The strongly polar cyano group, combined with the oxetane's inherent polarity, makes a 3-alkyl-3-cyano-oxetane moiety a highly polar, metabolically robust replacement for a gem-dimethyl group. This can lead to a simultaneous improvement in metabolic stability and aqueous solubility. researchgate.netacs.org

Table 2: Physicochemical Impact of Replacing a gem-Dimethyl Group with an Oxetane Data adapted from studies on model compounds to show the typical effects of this bioisosteric switch. cambridgemedchemconsulting.com

Compound Moiety Lipophilicity (LogD) Aqueous Solubility Rationale for Change
gem-Dimethyl High Low The two methyl groups are non-polar and increase lipophilicity.
3,3-Diallyl Oxetane Lower Higher The polar oxygen atom reduces lipophilicity and improves solvation.

| Hypothetical 3-Alkyl-3-cyano-oxetane | Significantly Lower | Significantly Higher | The combined polarity of the oxetane and the nitrile group would drastically lower lipophilicity and enhance solubility. |

Impact on Drug Candidate Properties

The incorporation of an this compound moiety can profoundly influence the physicochemical properties of a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

A common challenge in drug design is managing the basicity of amine groups. High basicity (high pKa) can lead to undesirable properties such as off-target activity (e.g., hERG channel inhibition) and rapid clearance. The oxetane ring exerts a powerful inductive electron-withdrawing effect through its strained C-O sigma bonds. nih.gov When placed near a basic nitrogen atom, this effect significantly lowers the amine's pKa, making it less basic. For an amine positioned alpha to the oxetane ring, a pKa reduction of approximately 2.7 units has been observed. nih.gov

The nitrile group (-C≡N) is also one of the strongest electron-withdrawing groups used in medicinal chemistry. Therefore, the presence of both an oxetane ring and a nitrile group adjacent to a basic center would result in a substantial and synergistic reduction in pKa. This powerful modulating effect allows chemists to finely tune the basicity of a lead compound to optimize its properties, reducing toxicity and improving its pharmacokinetic profile. nih.govacs.org

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. researchgate.netacs.org The introduction of polar functional groups and the disruption of molecular planarity are common strategies to enhance solubility. The this compound moiety is exceptionally well-suited for this purpose.

The metabolic stability of a drug candidate is a critical determinant of its duration of action and dosing regimen. The this compound moiety can enhance metabolic stability primarily by blocking metabolically susceptible C-H bonds, similar to the function of a gem-dimethyl group but with improved physicochemical properties. nih.govresearchgate.net The oxetane ring itself is generally robust, with 3,3-disubstituted oxetanes showing the greatest stability towards chemical and metabolic degradation. nih.govacs.org

Furthermore, the oxetane ring can alter the primary routes of drug clearance. While many drugs are metabolized by the cytochrome P450 (CYP) enzyme superfamily, oxetanes have been identified as substrates for microsomal epoxide hydrolase (mEH). researchgate.net Metabolism by mEH involves the hydrolytic opening of the oxetane ring to form a 1,3-diol. By providing an alternative clearance pathway, the oxetane moiety can reduce the metabolic burden on CYP enzymes, which is advantageous for minimizing the potential for drug-drug interactions. nih.govresearchgate.net The influence of the 3-cyano substituent on the rate of mEH-mediated hydrolysis is substrate-specific and requires experimental evaluation for each new chemical entity. acs.org

Table 3: Summary of this compound's Impact on Drug Properties

Property Influence of this compound Moiety Consequence in Drug Discovery
pKa of adjacent amines Strong Reduction Mitigation of basicity-related liabilities (e.g., hERG toxicity), improved selectivity.
Aqueous Solubility Significant Increase Enhanced bioavailability, easier formulation.
Metabolic Stability Increased (via metabolic blocking) Longer half-life, potentially less frequent dosing.

| Clearance Pathway | Can shift metabolism from CYP to mEH | Reduced potential for CYP-mediated drug-drug interactions. |

Alteration of Lipophilicity (LogD)

In medicinal chemistry, the control of a molecule's lipophilicity is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity is commonly measured as LogD, the distribution coefficient of a compound between an organic and an aqueous phase at a specific pH. The oxetane ring, including the scaffold of this compound, is recognized as a valuable tool for modulating this property.

The incorporation of an oxetane motif into a drug candidate is a modern strategy to fine-tune its physicochemical properties. Oxetanes are often employed as bioisosteric replacements for other functional groups, such as gem-dimethyl or carbonyl groups. Unlike the lipophilic gem-dimethyl group, the oxetane ring is a small, polar heterocycle. This polarity can lead to a decrease in lipophilicity and an increase in aqueous solubility, which are often desirable attributes for developing drug candidates with favorable pharmacokinetic properties.

Original GroupReplacement GroupGeneral Impact on LogDRationale
gem-DimethylOxetaneDecreaseReplaces a non-polar hydrocarbon group with a polar ether-based ring, improving aqueous solubility.
CarbonylOxetaneVariable (Often a Decrease)Introduces a stable, polar, three-dimensional motif in place of a planar, polar group, influencing H-bonding and solvation.

Role in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of low-molecular-weight molecules, or "fragments," for weak but efficient binding to a biological target. These fragments, which typically adhere to the "rule of three" (e.g., molecular weight < 300 Da, LogP < 3), serve as efficient starting points that can be grown or linked to develop more potent, drug-like molecules.

This compound is an exemplary scaffold for inclusion in FBDD libraries. Its key attributes align perfectly with the principles of FBDD:

Low Molecular Weight: It possesses a simple, small structure, allowing for significant exploration of chemical space when it is elaborated into more complex molecules.

Three-Dimensionality: The puckered, four-membered ring provides a defined three-dimensional vector for substituents, which is increasingly sought after in drug design to improve selectivity and escape flatland chemistry.

Polarity and Functionality: The inherent polarity from the ether oxygen and the versatile nitrile group provide hydrogen bond accepting capabilities and a chemical handle for synthetic elaboration, respectively.

Structural Rigidity: The strained ring system offers a rigid core, reducing the conformational penalty upon binding to a target and providing clear structure-activity relationship (SAR) data during the optimization phase.

By using fragments like this compound, drug discovery programs can efficiently sample chemical space and identify novel binding interactions, providing high-quality starting points for optimization against challenging biological targets.

Functionalization for Biological Studies

The utility of this compound as a building block is largely due to its capacity for chemical modification at both the nitrile group and the oxetane ring. The oxetane ring is generally stable under many common reaction conditions, including certain reductions, oxidations, and acylations, but can be susceptible to ring-opening under strong acidic conditions. The primary sites for derivatization are the carbon atoms of the ring and, most significantly, the nitrile functional group.

The nitrile group is a versatile precursor to several other key functional groups in medicinal chemistry:

Reduction to Primary Amines: The nitrile can be readily reduced using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield a primary aminomethyl group. This transformation provides a basic center and a nucleophilic handle for subsequent reactions like amide bond formation or reductive amination.

Hydrolysis to Carboxylic Acids: Under either acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This introduces an acidic functional group, which can participate in crucial hydrogen bonding interactions with biological targets.

Conversion to Tetrazoles: The nitrile can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring. The tetrazole is often used as a bioisostere for a carboxylic acid, offering similar acidity and interaction potential but with different metabolic and pharmacokinetic properties.

These derivatization strategies allow chemists to transform this compound into a diverse array of compounds for biological screening and SAR studies.

Functional GroupTransformationTypical ReagentsResulting Functional Group
Nitrile (-CN)ReductionLiAlH₄, H₂/CatalystPrimary Amine (-CH₂NH₂)
Nitrile (-CN)HydrolysisH₃O⁺ or NaOH, H₂OCarboxylic Acid (-COOH)
Nitrile (-CN)CycloadditionNaN₃, Lewis AcidTetrazole

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. A key strategy in this area is the replacement of the hydrolytically labile amide bond with a stable surrogate.

The oxetane scaffold has emerged as a novel building block for creating such peptidomimetics. Specifically, a 3-amino-oxetane can serve as a non-hydrolyzable surrogate for a peptide bond, maintaining the hydrogen bond donor and acceptor pattern of the original amide.

This compound is a direct precursor to the building blocks needed for this application. Through reduction of the nitrile to an aminomethyl group, as described previously, an "oxetanyl amino acid" analog can be synthesized. This building block can then be incorporated into a peptide sequence using standard peptide coupling techniques. The resulting "oxetanyl peptide" features an oxetane ring within its backbone, which confers several advantages:

Proteolytic Stability: The replacement of the amide bond with the stable oxetanyl-amine linkage renders the peptide resistant to cleavage by proteases at that position.

Conformational Influence: The rigid, three-dimensional structure of the oxetane ring can induce specific secondary structures, such as turns, influencing how the peptidomimetic interacts with its target receptor.

Modified Physicochemical Properties: The introduction of the polar oxetane can improve solubility and other drug-like properties compared to the parent peptide.

This approach expands the structural diversity of peptidomimetics, providing new tools for probing biological systems and developing novel therapeutics.

This compound Derivatives in Therapeutic Area Research

The oxetane ring is a validated structural motif in anticancer drug discovery. The most prominent example is paclitaxel (B517696) (Taxol®), a highly successful chemotherapeutic agent that features a complex structure containing an oxetane ring. The presence of this scaffold in an approved and essential anticancer medicine has inspired further exploration of oxetane-containing molecules for oncological applications.

In parallel, compounds bearing a nitrile (carbonitrile) group have also been investigated extensively in anticancer research. The nitrile group is present in numerous classes of compounds that exhibit cytotoxic or antiproliferative activity against various human tumor cell lines. In some studies, the presence of the nitrile group has been suggested to be a contributor to the observed anticancer activity.

Given these precedents, derivatives of this compound represent a logical convergence of two promising structural motifs for anticancer research. The combination of the drug-like properties imparted by the oxetane ring with the potential bioactivity associated with the nitrile group or its derivatives (such as amines, amides, or tetrazoles) makes this scaffold a compelling starting point for the design and synthesis of novel anticancer agents. Research in this area focuses on developing this compound derivatives that can act as inhibitors of various cancer-related targets, including kinases, enzymes, or protein-protein interactions.

Anti-parasitic Research Potential

While direct research on the anti-parasitic activity of this compound is not extensively documented in publicly available literature, the structural motifs of this compound suggest a potential for such applications. The nitrile group is a known pharmacophore in a variety of approved drugs and clinical candidates and has been incorporated into molecules targeting parasitic diseases. nih.govnih.gov

The inclusion of a nitrile group can modulate the physicochemical properties of a molecule, potentially improving its ability to penetrate parasitic cells and interact with biological targets. researchgate.net Furthermore, the oxetane ring itself can influence a compound's solubility, metabolic stability, and three-dimensional shape, all of which are critical factors in the development of effective anti-parasitic drugs. acs.orgacs.org The exploration of this compound and its derivatives in anti-parasitic drug discovery could yield novel compounds with improved efficacy and pharmacokinetic profiles.

Table 1: Potential Anti-parasitic Research Areas for this compound

Research Area Rationale for Investigation
Protozoan Infections The nitrile group can act as a bioisostere for other functional groups known to be active against protozoa. The oxetane moiety could enhance solubility and cell permeability.
Helminth Infections The unique geometry of the oxetane ring might allow for novel binding interactions with helminth-specific enzymes or receptors.
Drug Resistance The novel scaffold of this compound could be explored to overcome existing drug resistance mechanisms in parasites.

Angiogenic and Anti-allergic Effects

The potential for this compound to exhibit angiogenic or anti-allergic effects is an area that warrants investigation, although specific studies on this compound are not readily found. The rationale for exploring these activities stems from the known biological effects of molecules containing either oxetane or nitrile functionalities.

In the context of angiogenesis , the process of forming new blood vessels, both pro- and anti-angiogenic agents are of therapeutic interest. The development of small molecules that can modulate this process is a key focus in cancer and cardiovascular research. The rigid, three-dimensional structure of the oxetane ring could serve as a scaffold to present functional groups in a precise orientation for interaction with protein targets involved in angiogenic pathways. acs.org

Regarding anti-allergic effects , the nitrile group has been incorporated into various approved pharmaceuticals. nih.govrsc.org Its ability to act as a hydrogen bond acceptor and its polar nature can be crucial for binding to receptors or enzymes involved in the allergic cascade. researchgate.netnih.gov While no direct evidence links this compound to anti-allergic activity, its chemical features suggest that derivatives could be synthesized and screened for such properties.

Table 2: Investigational Rationale for Angiogenic and Anti-allergic Effects

Therapeutic Area Potential Mechanism of Action
Angiogenesis Modulation The oxetane scaffold could be used to design inhibitors or promoters of key signaling proteins in angiogenesis, such as vascular endothelial growth factor (VEGF) receptors.
Anti-allergic Activity The nitrile group could participate in binding to histamine (B1213489) receptors or other targets in the allergic response pathway. The overall molecular properties conferred by the oxetane ring could lead to improved drug-like characteristics.

Other Emerging Therapeutic Targets

The unique combination of an oxetane ring and a nitrile group in this compound makes it a versatile building block for targeting a wide range of other emerging therapeutic targets. The oxetane motif has been successfully used as a bioisosteric replacement for carbonyl groups, which can improve metabolic stability and other pharmacokinetic properties of a drug candidate. researchgate.netnih.gov

The nitrile moiety is a key functional group in many modern pharmaceuticals, valued for its ability to improve a drug's pharmacokinetic profile and for its role in covalent and non-covalent binding to protein targets. nih.govrsc.org This functional group can enhance a molecule's binding affinity and selectivity for its target. researchgate.net

Given these properties, this compound and its derivatives could be investigated for activity against a variety of therapeutic targets, including but not limited to:

Kinase Inhibitors: The oxetane ring can be used to fine-tune the conformation of a molecule to fit into the ATP-binding pocket of kinases.

Enzyme Inhibitors: The nitrile group can act as an electrophilic "warhead" to form a covalent bond with a target enzyme, leading to irreversible inhibition. rsc.org

Central Nervous System (CNS) Targets: The polarity and low molecular weight of the oxetane ring may aid in designing molecules that can cross the blood-brain barrier. acs.org

Table 3: Potential Therapeutic Targets for this compound Derivatives

Target Class Rationale
Kinases The rigid oxetane scaffold can provide a defined three-dimensional structure for optimal interaction with the kinase hinge region.
Proteases The nitrile group can be designed to interact with catalytic residues in the active site of proteases.
G-protein coupled receptors (GPCRs) The unique polarity and shape of oxetane-containing molecules may lead to novel interactions with these membrane-bound receptors.

Computational and Theoretical Studies of Oxetane 3 Carbonitrile

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic structure of Oxetane-3-carbonitrile. Density Functional Theory (DFT) is a particularly prominent method for this purpose, offering a balance between computational cost and accuracy. nih.gov By solving approximations of the Schrödinger equation, DFT can elucidate the distribution of electrons within the molecule, which in turn governs its geometry, stability, and reactivity.

For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can determine key electronic and structural parameters. nih.gov These calculations reveal the molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and atomic charges. The nitrile group, being strongly electron-withdrawing, significantly influences the electronic landscape of the oxetane (B1205548) ring. The electrostatic potential map would show a region of high electron density around the nitrogen atom of the nitrile group and the oxygen atom of the oxetane ring, indicating their nucleophilic character and potential for hydrogen bonding. Conversely, the carbon atoms of the ring and the nitrile group would exhibit a degree of electron deficiency.

The calculated HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. A larger gap suggests higher stability and lower reactivity. Furthermore, the concept of chemical hardness, which can be derived from these calculations, helps in analyzing the susceptibility of the compound to chemical transformations. nih.gov

Table 1: Calculated Electronic Properties of Oxetane Derivatives (Illustrative)

Property Illustrative Value Range Significance
Gas Phase Heat of Formation Varies Thermodynamic stability
Condensed Phase Heat of Formation > 210 kJ mol⁻¹ (for energetic derivatives) nih.gov Stability in solid/liquid state
HOMO Energy Varies Electron-donating ability
LUMO Energy Varies Electron-accepting ability
HOMO-LUMO Gap Varies Kinetic stability, reactivity index

Note: Specific values for this compound would require dedicated computational studies.

Mechanistic Probing of Reactions via Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies, providing a detailed, step-by-step picture of how a reaction proceeds.

For instance, in reactions involving the ring-opening of the oxetane moiety, computational studies can distinguish between different possible pathways, such as SN1 or SN2 mechanisms. In the case of acid-catalyzed ring-opening, calculations can model the initial protonation of the oxetane oxygen, followed by nucleophilic attack. A computational study on the isomerization of a related oxetane-carboxylic acid to a lactone employed ωB97XD/Def2-TZVPP calculations to investigate the reaction mechanism. ic.ac.uk This study found a high activation free energy for an uncatalyzed intramolecular SN2 reaction, suggesting that the observed reaction likely proceeds through a different, possibly catalyzed, pathway. ic.ac.uk A similar approach could be applied to understand the reactivity of the nitrile group or the cleavage of the C-O bonds in this compound under various conditions.

Computational modeling also supports the elucidation of radical-mediated reactions. For example, a proposed mechanism for the synthesis of oxetanes from alcohols involves the formation of a tetra-coordinate borinic ester, which is suggested by computational modeling to accelerate a hydrogen atom transfer step. acs.org Such insights are crucial for optimizing reaction conditions and predicting the formation of byproducts.

Conformational Analysis and Energy Landscape Studies

The four-membered oxetane ring is not perfectly planar but exists in a puckered conformation to relieve ring strain. acs.org The introduction of a substituent at the 3-position, such as the carbonitrile group, influences the degree of puckering and the conformational preferences of the molecule.

Conformational analysis of this compound involves identifying the stable conformers and the energy barriers for interconversion between them. This is achieved by systematically varying the key dihedral angles of the molecule and calculating the corresponding energy, thereby mapping out the potential energy landscape. nih.gov The global energy minimum corresponds to the most stable conformation. For substituted oxetanes, the puckering angle is a key geometric parameter; for example, X-ray crystallography has shown other substituted oxetanes to have puckering angles around 16°. acs.org

Molecular Dynamics Simulations of this compound in Biological Systems (General Application)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netbas.bg For a molecule like this compound, MD simulations can provide insights into its behavior in complex biological environments, such as in solution or in the active site of a protein. mdpi.compreprints.org

In a general application, if this compound were being investigated as a fragment in a drug discovery context, MD simulations could be used to:

Study Solvation: Analyze the interactions between this compound and water molecules, which is crucial for understanding its solubility.

Probe Protein-Ligand Binding: Simulate the dynamics of the molecule within a protein's binding pocket. This can reveal key interactions (like hydrogen bonds involving the oxetane oxygen or nitrile nitrogen), assess the stability of the binding pose, and estimate the binding free energy. researchgate.net

These simulations solve Newton's equations of motion for a system containing the molecule and its environment (e.g., water, a protein), providing a trajectory that reveals the time evolution of the system at an atomic level. mdpi.com

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of this compound in various chemical transformations. By analyzing the molecule's electronic structure and the transition states of potential reaction pathways, chemists can anticipate how the molecule will behave. nih.govresearchgate.net

Reactivity Prediction: The reactivity of the oxetane ring is largely due to its inherent ring strain. acs.org Computational methods can quantify this strain energy. nih.gov Furthermore, frontier molecular orbital theory (HOMO-LUMO analysis) can predict sites of reactivity. The LUMO is likely to be centered on the carbon atoms of the oxetane ring, making them susceptible to nucleophilic attack, while the HOMO may have significant contributions from the oxygen atom, indicating its site of protonation or Lewis acid coordination. The electron-withdrawing nitrile group would further influence the electrophilicity of the ring carbons.

Selectivity Prediction: In reactions where multiple products are possible, computational modeling can predict the selectivity by comparing the activation energies of the different reaction pathways. nih.gov For example, in the ring-opening of the oxetane, a nucleophile could attack at either the C2 or C4 position. By calculating the energies of the transition states for both attacks, one can predict which position is kinetically favored. Similarly, if a reaction could produce different stereoisomers, the relative energies of the diastereomeric transition states can be calculated to predict the stereochemical outcome. nih.gov This predictive power is essential for designing efficient and selective syntheses. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Oxetane 3 Carbonitrile Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Oxetane-3-carbonitrile in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a 3-substituted oxetane (B1205548) typically reveals distinct signals for the methine proton at the C3 position and the methylene (B1212753) protons at the C2 and C4 positions of the oxetane ring. The chemical shifts of the methylene protons adjacent to the oxygen atom (C2 and C4) are expected to appear downfield, generally in the range of 4.5-5.0 ppm, due to the deshielding effect of the electronegative oxygen. These protons often exhibit complex splitting patterns (e.g., doublets or multiplets) due to coupling with each other and with the proton at C3. The methine proton at the C3 position, being adjacent to the electron-withdrawing nitrile group, would also be expected to be shifted downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbon atoms of the oxetane ring (C2, C3, and C4) and the carbon of the nitrile group will each give a distinct signal. The methylene carbons (C2 and C4) bonded to the oxygen atom are typically found in the range of 70-80 ppm. The quaternary carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of 115-125 ppm. The C3 carbon, substituted with the nitrile group, will also have a specific chemical shift influenced by its substituents.

As specific experimental NMR data for this compound is not publicly available, the following table provides typical ¹H and ¹³C NMR chemical shift ranges for 3-substituted oxetanes based on data for analogous compounds.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H2/H44.5 - 5.070 - 80
H3Variable (downfield)Variable
C2/C4-70 - 80
C3-Variable
C≡N-115 - 125

This interactive table is based on typical values for 3-substituted oxetanes and should be considered as an illustrative guide.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The nominal mass of this compound (C₄H₅NO) is 83.0371 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight of the compound. The fragmentation of the oxetane ring is a characteristic process. Common fragmentation pathways for cyclic ethers include the loss of small neutral molecules. For oxetanes, the cleavage of the ring can lead to the formation of various fragment ions. For instance, the fragmentation of 3,3-dimethyloxetane (B1346095) shows characteristic losses that can be extrapolated to predict the behavior of this compound. The presence of the nitrile group will also influence the fragmentation, potentially leading to the loss of HCN (m/z 27) or the formation of nitrile-containing fragments.

m/z Possible Fragment Interpretation
83[C₄H₅NO]⁺Molecular Ion (M⁺)
55[C₃H₃O]⁺Loss of HCN
54[C₃H₄N]⁺Loss of CO
42[C₂H₂O]⁺Ring cleavage fragment
41[C₂H₃N]⁺Ring cleavage fragment

This interactive table presents a predictive fragmentation pattern and should be confirmed with experimental data.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would reveal the puckered nature of the four-membered oxetane ring. While the parent oxetane molecule is nearly planar, substitution at the 3-position is known to increase the degree of ring puckering. acs.org The analysis would also provide the precise bond lengths of the C-C and C-O bonds within the ring, as well as the geometry of the nitrile substituent.

As a specific crystal structure for this compound is not available in the public domain, the following table provides representative crystallographic data for a related 3-substituted oxetane derivative to illustrate the type of information that can be obtained.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4

This interactive table is based on a representative structure of a 3-substituted oxetane and serves as an example of crystallographic data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the region of 2210-2260 cm⁻¹. The spectrum will also feature strong bands corresponding to the C-O-C stretching of the ether linkage in the oxetane ring, usually found in the 950-1150 cm⁻¹ region. Additionally, C-H stretching vibrations of the methylene groups will be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N stretch is also Raman active and typically gives a strong, sharp signal. The symmetric stretching of the oxetane ring is often more prominent in the Raman spectrum than in the IR spectrum.

Specific experimental vibrational spectra for this compound are not widely published. The following table lists the expected characteristic vibrational frequencies.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
C-H Stretch2850 - 3000IR, Raman
C≡N Stretch2210 - 2260IR, Raman
C-O-C Stretch950 - 1150IR
Oxetane Ring PuckeringLow frequencyRaman

This interactive table provides a summary of expected vibrational frequencies for functional group identification.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from impurities or in complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity determination. For a polar compound like this compound, a reversed-phase HPLC method would be suitable. This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is often performed using a UV detector, as the nitrile group may have a weak chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The purity is determined by integrating the peak area of the main component and any impurities.

Gas Chromatography (GC): Due to its volatility, this compound can also be analyzed by gas chromatography. A capillary column with a polar stationary phase would be appropriate for this analysis. The sample is vaporized and carried by an inert gas through the column, where separation occurs based on boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification of the compound and any volatile impurities. rroij.com

As specific chromatographic conditions for this compound are not detailed in the literature, the following table provides a representative example of HPLC conditions that could be adapted for its analysis based on methods for similar 3-substituted oxetanes.

Parameter Condition
HPLC System
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
DetectionUV at 210 nm
GC System
ColumnPolar capillary column (e.g., WAX)
Carrier GasHelium
Temperature ProgramGradient from 50°C to 250°C
DetectorFID or MS

This interactive table presents typical starting conditions for the chromatographic analysis of oxetane derivatives.

Future Perspectives and Research Challenges in Oxetane 3 Carbonitrile Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of oxetane-3-carbonitrile derivatives often relies on multi-step sequences that can be resource-intensive. A significant future goal is the development of novel synthetic strategies that are more efficient, atom-economical, and environmentally benign. Current methods for creating derivatives, such as the Strecker-type reaction involving 3-oxetanone, an amine, and a cyanide source like trimethylsilyl (B98337) cyanide, provide a foundational approach. pitt.edu

Future research is expected to pivot towards greener and more advanced synthetic tools. A promising direction is the use of visible-light photoredox catalysis, which has been successfully employed in a high-throughput screening procedure to synthesize derivatives like 3-(5-morpholinopyridin-2-yl)this compound. amazonaws.com This method leverages low-energy visible light to drive chemical transformations, often under mild conditions, representing a more sustainable alternative to traditional thermal methods. amazonaws.com The development of catalytic asymmetric methods to introduce chirality at the C3 position is another critical area that remains largely unexplored. The pursuit of one-pot reactions and flow chemistry processes will also be instrumental in making the synthesis of these scaffolds more scalable and sustainable for industrial applications.

Addressing Instability and Selectivity Issues in Derivatization

A primary challenge in the chemical manipulation of this compound is the inherent strain of the four-membered ring, which can lead to undesired ring-opening reactions under certain conditions. whiterose.ac.uk For instance, attempts to perform alkylation on the carbon alpha to the nitrile group using strong bases like LDA have led to suspected ring-opening, as indicated by mass spectrometry and IR spectroscopy showing the appearance of a hydroxyl group. whiterose.ac.uk This instability curtails the range of viable chemical transformations and necessitates the development of milder and more selective reagents.

Future research must focus on creating a robust toolbox of reactions that can functionalize the molecule without compromising the integrity of the oxetane (B1205548) core. This includes exploring:

Mild bases and nucleophiles: Identifying reagents that are potent enough to deprotonate the α-carbon or react with the nitrile without attacking the oxetane ring.

Enzymatic and biocatalytic methods: Utilizing enzymes that can operate under neutral pH and ambient temperatures to perform selective transformations.

Protecting group strategies: Developing novel protecting groups for the oxetane oxygen that can temporarily reduce ring strain or electronically deactivate the ring towards nucleophilic attack.

Overcoming these stability and selectivity hurdles is paramount for the widespread adoption of this compound as a versatile chemical scaffold.

Exploration of Undiscovered Chemical Space through this compound Scaffolds

In medicinal chemistry and drug discovery, there is a continuous effort to move beyond flat, two-dimensional (sp²-rich) molecules and explore the vast, under-occupied regions of three-dimensional (sp³-rich) chemical space. This compound is an ideal starting point for this exploration due to its rigid, three-dimensional structure. whiterose.ac.uk The incorporation of the oxetane motif introduces a favorable sp³-character into molecules, which can improve physicochemical properties such as solubility and metabolic stability.

The future in this area lies in using this compound as a central scaffold to build novel and complex molecular architectures. Research efforts are directed towards synthesizing innovative structures, such as spirocyclic compounds, by leveraging the reactivity of the nitrile and the adjacent carbon. whiterose.ac.uk For example, the attempted synthesis of 3-spiropiperidines from this compound highlights the ambition to create more complex, three-dimensional molecules that occupy these underexplored areas of chemical space. whiterose.ac.uk The nitrile group serves as a versatile chemical handle that can be converted into a wide array of other functional groups (amines, carboxylic acids, tetrazoles), enabling the generation of large and diverse compound libraries for screening against various biological targets.

Integration of Artificial Intelligence and Machine Learning in this compound Research (General Future Trend)

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize many aspects of chemical research, and the study of this compound will be no exception. Although specific applications to this compound are still emerging, the general trends in computational chemistry point towards significant future contributions.

ML models could be trained to predict the stability of novel this compound derivatives under various reaction conditions, helping chemists to avoid pathways that lead to ring-opening. AI algorithms could also accelerate the discovery of novel synthetic routes by predicting reaction outcomes and suggesting optimal reagents, solvents, and catalysts for desired transformations. In the context of exploring new chemical space, computational tools can be used to generate vast virtual libraries of oxetane-based compounds and predict their drug-like properties (e.g., ADME/Tox), allowing researchers to prioritize the synthesis of the most promising candidates. This in silico approach can save considerable time and resources compared to traditional empirical screening methods.

Table 1: Summary of Research Challenges and Future Directions

Section Key Challenge Future Research Direction
7.1 Reliance on multi-step, resource-intensive syntheses. Development of photoredox catalysis, flow chemistry, and asymmetric catalytic methods for greener and more efficient synthesis.
7.2 Instability of the oxetane ring, leading to undesired ring-opening during derivatization. whiterose.ac.uk Discovery and application of milder reagents, biocatalysis, and advanced protecting group strategies to maintain ring integrity.
7.3 The need for more 3D-rich molecular scaffolds in drug discovery. Use of this compound to build complex, spirocyclic, and other sp³-rich structures to explore new chemical space. whiterose.ac.uk
7.4 Inefficient prediction of compound stability and properties; slow discovery of synthetic routes. Application of AI/ML to predict reaction outcomes, design stable derivatives, and perform virtual screening of novel scaffolds.

| 7.5 | Applications are predominantly focused on medicinal chemistry. | Exploration of this compound derivatives in materials science (e.g., polymers) and agrochemicals. cookechem.com |

Expanding Applications Beyond Medicinal Chemistry

While the primary focus for oxetane-containing scaffolds has been medicinal chemistry, the unique properties of this compound suggest significant potential in other fields. A key future perspective is the systematic exploration of its use in materials science and agrochemicals.

In materials science, the strained oxetane ring can undergo ring-opening polymerization to create unique polyethers. The nitrile group on the monomer could be used to tune the properties of the resulting polymer, such as polarity, cross-linking capabilities, or as a site for post-polymerization modification. This could lead to the development of novel materials with applications in coatings, adhesives, or advanced composites.

In the field of agrochemicals, related compounds like oxetane-3-carboxylic acid are already noted for their utility. cookechem.com The oxetane motif can enhance the biological activity and physicochemical properties of pesticides and herbicides. Future research will likely involve synthesizing and screening libraries of this compound derivatives to identify new candidates with potent and selective activity against agricultural pests and diseases, while also possessing favorable environmental profiles.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3-oxetanone
Trimethylsilyl cyanide
3-(5-morpholinopyridin-2-yl)this compound

Q & A

Q. What are the established synthetic routes for Oxetane-3-carbonitrile, and what key reaction parameters influence yield?

Methodological Answer: this compound is typically synthesized via cyclization or substitution reactions. A validated method involves reacting precursors like 3-(5-((4-(difluoromethoxy)phenyl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl) this compound with hydrogen peroxide in dimethyl sulfoxide (DMSO) under basic conditions (e.g., potassium carbonate). Key parameters include:

  • Temperature : Room temperature for 6 hours to ensure controlled reaction progress.
  • Catalyst/Base : Use of K₂CO₃ to stabilize intermediates.
  • Purification : Silica-gel column chromatography with ethyl acetate-petroleum ether gradients (10%) yields 83.6% purity .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction completion.

Q. Table 1: Representative Synthesis Conditions

ParameterConditionYield
SolventDMSO83.6%
Reaction Time6 hours (room temperature)
Purification MethodColumn chromatography (ethyl acetate:PE)

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the oxetane ring structure and nitrile group. Peaks at ~3.5–4.5 ppm (oxetane protons) and ~110–120 ppm (nitrile carbon) are diagnostic.
  • IR Spectroscopy : A sharp absorption band near 2240 cm1^{-1} confirms the C≡N stretch.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and fragments.
    Cross-reference data with crystallographic studies (e.g., hydrogen positioning in X-ray structures) to resolve ambiguities .

Q. What are the recommended protocols for handling and storing this compound to ensure experimental reproducibility?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group.
  • Handling : Use gloves and fume hoods due to potential irritancy (based on analogous nitrile compounds).
  • Stability Testing : Perform periodic NMR checks to detect degradation (e.g., hydrolysis to carboxylic acids) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles for this compound synthesis?

Methodological Answer: Contradictions often arise from variations in:

  • Reagent Purity : Impurities in precursors (e.g., sulfonyl intermediates) may alter reaction pathways.
  • Solvent Effects : Polar aprotic solvents like DMSO vs. less polar alternatives can influence cyclization efficiency.
  • Catalyst Loading : Excess base (e.g., K₂CO₃) may promote side reactions.
    Steps for Resolution :

Replicate reported conditions strictly, including reagent sources.

Use LC-MS or GC-MS to identify byproducts.

Compare kinetic data (e.g., reaction half-life) under varying conditions.

Apply statistical analysis (e.g., ANOVA) to assess yield variability significance .

Q. What computational approaches are suitable for predicting the reactivity or stability of this compound in novel reaction environments?

Methodological Answer:

  • DFT Calculations : Model the oxetane ring strain and nitrile electrophilicity to predict reactivity in nucleophilic additions.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. THF) to assess stability.
  • Transition State Analysis : Identify energy barriers for ring-opening reactions (e.g., acid-catalyzed hydrolysis).
    Validate predictions with experimental kinetics (e.g., Arrhenius plots) and spectroscopic monitoring .

Q. What methodologies are recommended for analyzing the degradation pathways of this compound under varying experimental conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to elevated temperatures, UV light, or acidic/basic conditions.
  • Analytical Tools :
    • HPLC-MS : Track degradation products (e.g., carboxylic acids or amides).
    • Isothermal Calorimetry : Measure heat flow to detect exothermic decomposition.
  • Mechanistic Probes : Isotope labeling (e.g., 18^{18}O in H₂O) to trace hydrolysis pathways.
    Document degradation kinetics (half-life, activation energy) for risk assessment in long-term studies .

Data Presentation and Literature Review

Q. How should researchers integrate contradictory spectral data from literature into their analysis?

Methodological Answer:

  • Critical Appraisal : Compare experimental conditions (e.g., solvent, concentration) across studies.
  • Meta-Analysis : Use tools like ChemDraw or MestReNova to overlay published NMR spectra with newly acquired data.
  • Error Analysis : Calculate confidence intervals for reported chemical shifts or coupling constants.
    Prioritize data from peer-reviewed journals with detailed experimental sections .

Q. What strategies ensure effective literature reviews for novel applications of this compound?

Methodological Answer:

  • Database Searches : Use SciFinder or Reaxys with keywords like "oxetane nitrile reactivity" or "cyclic ether synthesis."
  • Citation Tracking : Follow references in foundational papers (e.g., cyclization mechanisms).
  • Grey Literature : Include patents or conference proceedings for emerging methodologies.
    Avoid non-peer-reviewed sources (e.g., Wikipedia) and prioritize journals with rigorous review processes .

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Reactant of Route 1
Oxetane-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.